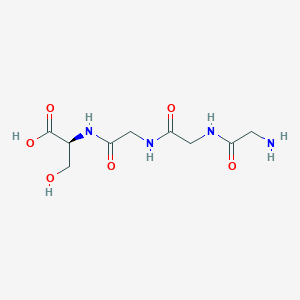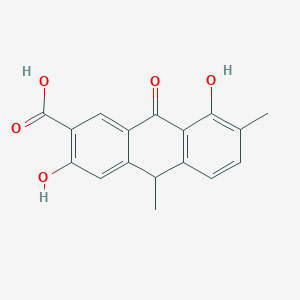
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound belonging to the anthracene family This compound is characterized by its unique structure, which includes multiple hydroxyl groups, methyl groups, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the oxidative aromatization of 9,10-dihydroanthracene in the presence of molecular oxygen and activated carbon as a promoter in xylene . This process is followed by further functionalization to introduce the hydroxyl and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidative aromatization processes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other reduced forms.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, or other derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen, activated carbon, and xylene are commonly used for oxidative aromatization.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Acid chlorides, alcohols, and bases are typical reagents for substitution reactions.
Major Products Formed
科学的研究の応用
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism by which 3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to specific enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied.
類似化合物との比較
Similar Compounds
9,10-Dihydroanthracene: A precursor in the synthesis of the compound, known for its hydrogen abstraction capabilities.
Methyl 9,10-dihydroxystearate: Another compound with similar hydroxyl groups but different overall structure and properties.
7-hydroxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid: A structurally related compound with different functional groups and applications.
Uniqueness
3,8-Dihydroxy-7,10-dimethyl-9-oxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
特性
CAS番号 |
162112-29-0 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC名 |
3,8-dihydroxy-7,10-dimethyl-9-oxo-10H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C17H14O5/c1-7-3-4-9-8(2)10-6-13(18)12(17(21)22)5-11(10)16(20)14(9)15(7)19/h3-6,8,18-19H,1-2H3,(H,21,22) |
InChIキー |
BGIVZBXTQZTVHZ-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C(=C(C=C2)C)O)C(=O)C3=CC(=C(C=C13)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
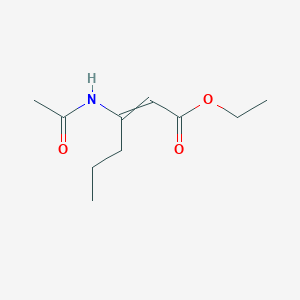
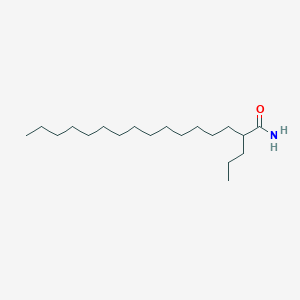
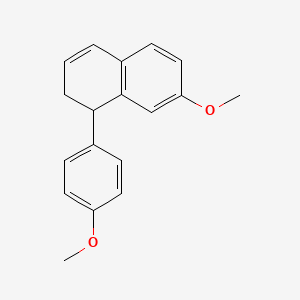
![Dibutylbis[(2-ethylhexyl)oxy]stannane](/img/structure/B14261574.png)
![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
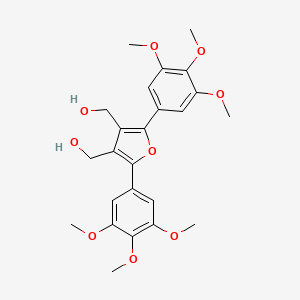
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
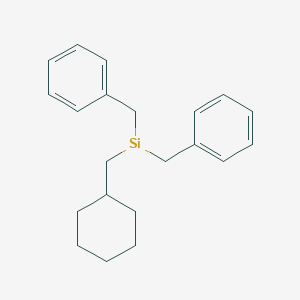
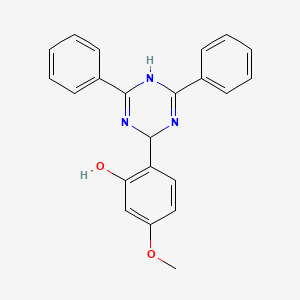
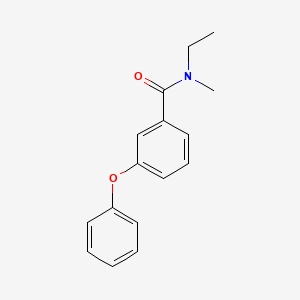
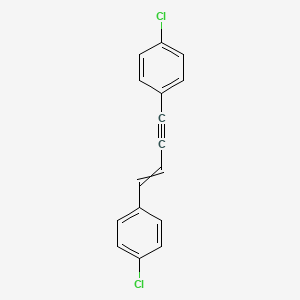
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
